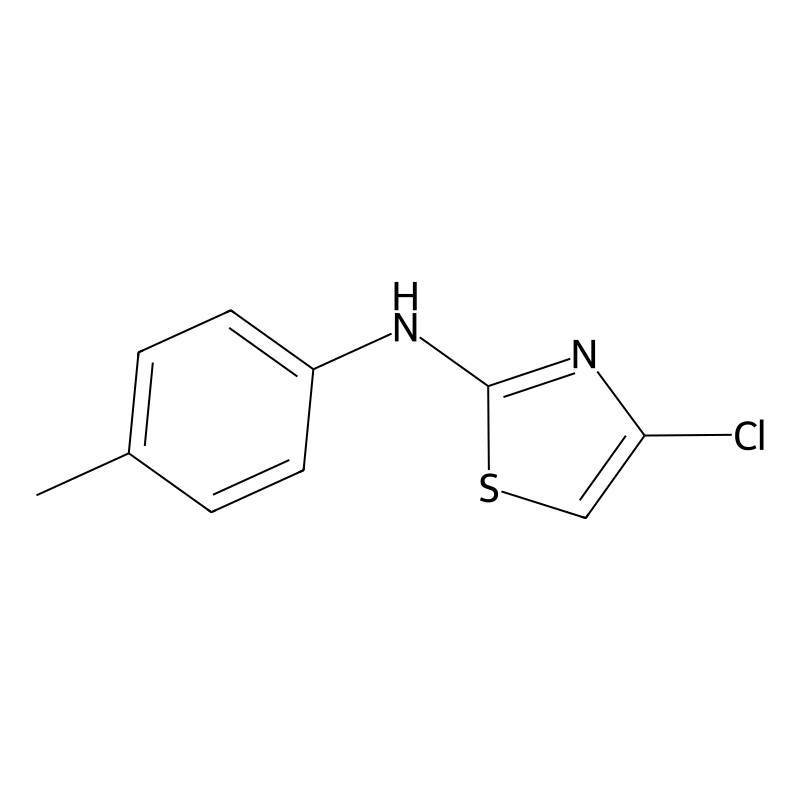4-Chloro-N-(p-tolyl)thiazol-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Chloro-N-(p-tolyl)thiazol-2-amine is a heterocyclic compound characterized by a thiazole ring, which consists of five members including sulfur and nitrogen atoms. This compound, identified by the CAS number 912969-57-4, has garnered attention in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to its potential biological activities. The presence of the chloro and p-tolyl groups enhances its chemical properties, making it a subject of interest for further research and application in drug development and other areas.
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones, typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms, often utilizing lithium aluminum hydride or sodium borohydride as reducing agents.
- Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols. This process usually requires bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions.
The biological activity of 4-Chloro-N-(p-tolyl)thiazol-2-amine is noteworthy. It has been observed to interact with various molecular targets in biological systems. For instance, it may inhibit specific enzymes involved in cell proliferation, suggesting potential applications as an anticancer agent. Additionally, its ability to interact with microbial cell membranes indicates effectiveness as an antimicrobial agent. Such properties make this compound a valuable candidate for further pharmacological studies and therapeutic applications .
The synthesis of 4-Chloro-N-(p-tolyl)thiazol-2-amine typically involves the reaction of p-toluidine with 2-chlorothiazole. This reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution. The mixture is generally heated to reflux to ensure complete conversion of the reactants into the desired product. In industrial settings, continuous flow reactors may be employed for scaling up production, allowing better control over reaction conditions and improving yield and purity.
4-Chloro-N-(p-tolyl)thiazol-2-amine has various applications, particularly in:
- Medicinal Chemistry: Its potential as an anticancer and antimicrobial agent positions it as a candidate for drug development.
- Pharmaceuticals: The compound's unique structure may lead to the discovery of new therapeutic agents targeting specific diseases.
- Materials Science: Its chemical properties could be utilized in developing new materials with desirable characteristics .
Studies on the interactions of 4-Chloro-N-(p-tolyl)thiazol-2-amine with biological systems are essential for understanding its mechanisms of action. Research indicates that this compound can bind to specific enzymes or receptors, modulating their activity. Such interactions are crucial for elucidating its potential therapeutic effects and guiding future research directions .
4-Chloro-N-(p-tolyl)thiazol-2-amine can be compared with several other thiazole derivatives:
| Compound Name | Description | Unique Features |
|---|---|---|
| 2-Aminothiazole | A simpler thiazole derivative with similar activities | Less complex structure; broader applications |
| 4-Methylthiazole | Thiazole compound used in flavor and fragrance | Primarily used in non-pharmaceutical applications |
| Benzothiazole | A more complex thiazole derivative | Significant applications in medicinal chemistry |
The uniqueness of 4-Chloro-N-(p-tolyl)thiazol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties that differentiate it from these similar compounds.








